8-Bromo-6H-benzo[c]chromen-6-one 8-Bromo-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914580
InChI: InChI=1S/C13H7BrO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H
SMILES:
Molecular Formula: C13H7BrO2
Molecular Weight: 275.10 g/mol

8-Bromo-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC15914580

Molecular Formula: C13H7BrO2

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C13H7BrO2
Molecular Weight 275.10 g/mol
IUPAC Name 8-bromobenzo[c]chromen-6-one
Standard InChI InChI=1S/C13H7BrO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H
Standard InChI Key YPGGESAEOKEUBE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)O2

Introduction

PropertyValue
Molecular FormulaC₁₂H₇BrO₂
Molecular Weight275.09 g/mol
Melting Point171–174 °C
Boiling PointNot reported
DensityNot reported
SolubilityLow in polar solvents; soluble in DCM, DMF

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis of benzochromenone derivatives often employs palladium-catalyzed reactions. For example, Suzuki-Miyaura couplings between brominated aryl halides and boronic acids can construct the biaryl backbone, followed by lactonization to form the γ-lactone ring . A representative pathway involves:

  • Bromination of 2-hydroxychalcone precursors at position 8 using N-bromosuccinimide (NBS).

  • Palladium-mediated coupling with aryl boronic acids to install additional substituents.

  • Oxidative lactonization using MnO₂ or TEMPO to yield the 6H-benzo[c]chromen-6-one scaffold .

This method achieves moderate to high yields (60–85%) but requires stringent control over reaction conditions to avoid over-oxidation .

Catalyst-Free Microwave-Assisted Synthesis

Microwave irradiation under solvent-free conditions has been used to synthesize substituted 6H-benzo[c]chromen-6-ones . For example:

  • Reaction Conditions: 150°C, 300 W, 18 × 20 min intervals.

  • Yield: ~70% for non-brominated analogs .

This green chemistry approach minimizes byproducts and reduces reaction times from hours to minutes, though bromine incorporation would necessitate electrophilic bromination post-cyclization .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 171–174°C, indicative of strong intermolecular π-π stacking and hydrogen bonding between lactone carbonyl groups . Thermal decomposition data remain unreported.

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